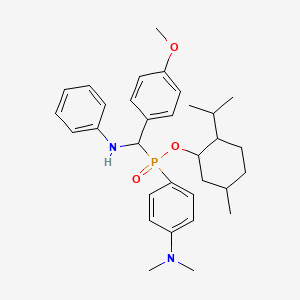

2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)((4-methoxyphenyl)(phenylamino)methyl)phosphinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)((4-methoxyphenyl)(phenylamino)methyl)phosphinate is a complex organic compound with a unique structure that combines cyclohexyl, dimethylamino, methoxyphenyl, and phenylamino groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)((4-methoxyphenyl)(phenylamino)methyl)phosphinate typically involves multiple steps, starting with the preparation of the cyclohexyl and phenylamino components. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product. For example, the use of palladium-catalyzed cross-coupling reactions can be employed to form the carbon-phosphorus bonds necessary for this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications for its intended applications.

Analyse Des Réactions Chimiques

Types of Reactions

2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)((4-methoxyphenyl)(phenylamino)methyl)phosphinate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different oxidation states of the phosphorus atom.

Reduction: Reduction reactions can modify the functional groups attached to the cyclohexyl and phenylamino components.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.

Applications De Recherche Scientifique

Key Structural Features

- Cyclohexyl Ring : Provides steric bulk and influences the compound's conformation.

- Phosphinate Group : Known for its role in coordination chemistry and enzyme inhibition.

- Dimethylamino and Methoxy Groups : Enhance solubility and biological activity.

Chemistry

The compound serves as a ligand in coordination chemistry , where it can form complexes with metal ions. These complexes are useful in catalysis, enabling various chemical transformations.

Table 1: Coordination Chemistry Applications

| Application | Description |

|---|---|

| Catalysis | Facilitates reactions by stabilizing transition states. |

| Metal Complexes | Forms stable complexes with transition metals, enhancing reactivity. |

Biology

Research has indicated potential applications as an enzyme inhibitor , particularly in targeting phosphatases. The structural compatibility of the compound allows it to bind effectively to enzyme active sites.

Case Study: Enzyme Inhibition

A study demonstrated that derivatives of phosphinates can inhibit certain phosphatases, leading to increased intracellular signaling pathways relevant to cancer treatment.

Medicine

In medicinal chemistry, the compound is being explored for its therapeutic potential against various diseases, including cancer and bacterial infections. Its unique structure allows for modifications that can enhance efficacy and reduce toxicity.

Table 2: Medicinal Applications

| Disease Target | Mechanism of Action |

|---|---|

| Cancer | Inhibits specific enzymes involved in tumor growth. |

| Bacterial Infections | Disrupts bacterial cell wall synthesis through enzyme inhibition. |

Key Mechanistic Insights

- Ligand Behavior : The phosphinate group can coordinate with metal ions, facilitating catalytic cycles.

- Enzyme Inhibition : The compound's structure allows for competitive inhibition by mimicking natural substrates.

Table 3: Comparison of Phosphinates

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (2-Hydroxyphenyl)diphenylphosphine | Lacks cyclohexyl ring | Less steric hindrance |

| (2-Hydroxyphenyl)phosphonic acid | Contains phosphonic acid group | More polar, different reactivity |

| (2-Hydroxyphenyl)benzene sulfinate | Contains sulfinate group | Different bonding characteristics |

Mécanisme D'action

The mechanism of action of 2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)((4-methoxyphenyl)(phenylamino)methyl)phosphinate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)((4-methoxyphenyl)(phenylamino)methyl)phosphinate include:

- 2-Isopropyl-5-methylcyclohexyl ((4-bromophenyl)(phenylamino)methyl)(4-(dimethylamino)phenyl)phosphinate

- Other phosphinate derivatives with varying substituents on the cyclohexyl and phenylamino groups.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties

Activité Biologique

The compound 2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)((4-methoxyphenyl)(phenylamino)methyl)phosphinate represents a novel class of phosphonates with significant biological activity. This article aims to explore its synthesis, biological mechanisms, and potential applications in medicinal chemistry, particularly its antiviral properties.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes isopropyl and methylcyclohexyl groups, along with a phosphinate moiety. The synthesis of this compound typically involves multi-step processes that may include nucleophilic substitution reactions and hydrolysis under controlled conditions to optimize yield and purity.

Key Synthetic Steps:

- Nucleophilic Substitution: The phosphinate group can undergo nucleophilic substitution reactions, which are crucial for modifying its structure for specific biological applications.

- Hydrolysis Reactions: These reactions can lead to the formation of phosphonic acids, which may exhibit different biological activities compared to their parent compounds.

Biological Activity

Research indicates that phosphonates, including this compound, exhibit significant antiviral properties, particularly against retroviruses such as HIV. The mechanism of action typically involves the inhibition of viral reverse transcriptases, essential enzymes for viral replication.

Mechanism of Action:

- Inhibition of Reverse Transcriptase: The compound binds to the active site of reverse transcriptase, preventing the conversion of viral RNA into DNA, thereby inhibiting viral replication.

- Modulation of Biological Pathways: The interactions with various enzymes and receptors suggest potential therapeutic applications beyond antiviral activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar phosphonate compounds, providing insights into their efficacy and mechanisms.

- Antiviral Studies:

- Antifungal Activity:

- Molecular Docking Studies:

Data Tables

Propriétés

IUPAC Name |

4-[[anilino-(4-methoxyphenyl)methyl]-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]-N,N-dimethylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43N2O3P/c1-23(2)30-21-12-24(3)22-31(30)37-38(35,29-19-15-27(16-20-29)34(4)5)32(33-26-10-8-7-9-11-26)25-13-17-28(36-6)18-14-25/h7-11,13-20,23-24,30-33H,12,21-22H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMWTDSMORHIKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OP(=O)(C2=CC=C(C=C2)N(C)C)C(C3=CC=C(C=C3)OC)NC4=CC=CC=C4)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43N2O3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.